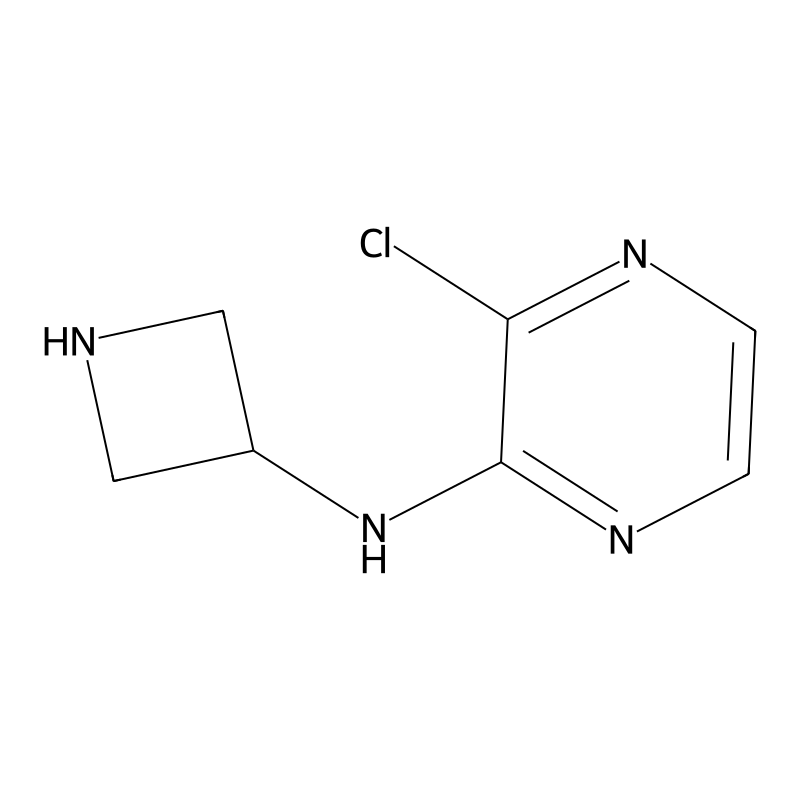

N-(azetidin-3-yl)-3-chloropyrazin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of New Heterocyclic Amino Acid Derivatives

Field: Organic Chemistry

Application: Azetidine derivatives are used in the synthesis of new heterocyclic amino acid derivatives .

Method: The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Results: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Synthesis of Carbapenems

Field: Medicinal Chemistry

Method: The compound serves as a versatile intermediate in creating various carbapenem structures.

Results: This demonstrates its significance in medicinal chemistry.

Synthesis of N-(azetidin-3-yl)acetamide hydrochloride

Application: N-(azetidin-3-yl)acetamide hydrochloride is a chemical compound with the CAS Number: 102065-92-9 .

Synthesis of N-(Azetidin-3-yl)-N-methyl-acetamide hydrochloride

Application: N-(Azetidin-3-yl)-N-methyl-acetamide hydrochloride is another azetidine derivative with the CAS Number: 935668-15-8 .

N-(azetidin-3-yl)-3-chloropyrazin-2-amine is a chemical compound characterized by the presence of an azetidine ring and a chlorinated pyrazine moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to the compound's unique reactivity due to its inherent ring strain. The pyrazine component, with a chlorine substituent at the 3-position and an amino group at the 2-position, enhances its potential for biological activity and chemical transformations. This compound has gained attention for its applications in medicinal chemistry and material science due to its structural features that allow for diverse functionalization and interaction with biological targets.

- Oxidation: The azetidine ring can be oxidized to form more complex structures, potentially yielding sulfonic acids or other derivatives.

- Reduction: The amino group can be reduced to modify the compound's biological activity.

- Substitution: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The specific reaction conditions, including temperature and solvent choice, are crucial for optimizing yields and selectivity.

N-(azetidin-3-yl)-3-chloropyrazin-2-amine exhibits potential biological activity that makes it a candidate for therapeutic applications. Preliminary studies suggest that this compound may act as an enzyme inhibitor or modulate protein interactions. Its unique structure allows it to interact with specific molecular targets, influencing various biological pathways. Research indicates potential antimicrobial and anticancer properties, although further investigation is necessary to fully elucidate its mechanisms of action.

The synthesis of N-(azetidin-3-yl)-3-chloropyrazin-2-amine can be achieved through several methods:

- Aza-Michael Addition: This involves the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, forming the desired azetidine derivative.

- Bromination and Substitution: The chlorination at the 3-position of the pyrazine can be achieved through electrophilic bromination followed by substitution with an azetidine derivative.

- Cyclization Reactions: Utilizing cyclization techniques can yield this compound from simpler starting materials, enhancing efficiency.

These synthetic routes are often optimized for higher yields and purity, employing techniques such as continuous flow reactors in industrial settings.

N-(azetidin-3-yl)-3-chloropyrazin-2-amine has several notable applications:

- Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals with potential antimicrobial and anticancer properties.

- Material Science: The compound's stability and reactivity make it suitable for creating novel materials and polymers.

- Research Tool: It is used in biochemical studies to understand enzyme inhibition mechanisms and protein interactions.

Interaction studies involving N-(azetidin-3-yl)-3-chloropyrazin-2-amine focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

- Surface Plasmon Resonance: To measure real-time binding interactions with proteins.

- Isothermal Titration Calorimetry: To determine thermodynamic parameters of binding.

Such studies help elucidate the compound's mechanism of action and potential therapeutic effects.

Similar Compounds

Several compounds share structural similarities with N-(azetidin-3-yl)-3-chloropyrazin-2-amine:

| Compound Name | Structural Features |

|---|---|

| Azetidine | Four-membered nitrogen-containing ring |

| 5-Chloro-pyrazin | Chlorinated pyrazine without the azetidine moiety |

| Aziridine | Three-membered nitrogen-containing ring |

| Oxetane | Four-membered oxygen-containing ring |

Uniqueness

The uniqueness of N-(azetidin-3-yl)-3-chloropyrazin-2-amine lies in its combination of the azetidine ring with a chlorinated pyrazine structure. This specific arrangement imparts distinct chemical reactivity and biological properties not found in simpler analogs like aziridine or oxetane. Its potential applications in both medicinal chemistry and material science further highlight its significance as a versatile compound for research and development.

Copper-catalyzed multicomponent reactions have emerged as powerful synthetic tools for constructing complex azetidine frameworks, including derivatives structurally related to N-(azetidin-3-yl)-3-chloropyrazin-2-amine [1] [2] [3]. The copper-catalyzed photoinduced radical cyclization represents a particularly innovative approach, where visible light irradiation facilitates anti-Baldwin radical 4-exo-dig cyclization from nitrogen-substituted alkynes [4]. This methodology demonstrates exceptional regioselectivity control, resulting from a unique radical 4-exo-dig pathway that overcomes traditional Baldwin rule limitations [4].

Recent advances in copper-catalyzed synthesis have shown that heteroleptic copper complexes, when combined with amines under visible light irradiation, enable ynamides to cyclize smoothly to corresponding azetidines with full regioselectivity control [2]. The process involves copper(III)-acetylide species that drive exclusive 7-endo-dig cyclization while suppressing competing side reactions [3]. This approach has proven particularly effective for generating structurally diverse amino group-functionalized frameworks, including naphthalene, binaphthalene, phenanthren, benzothiophene, and quinoline derivatives [3].

The multicomponent nature of these reactions allows for the incorporation of various functional groups that could be relevant for synthesizing N-(azetidin-3-yl)-3-chloropyrazin-2-amine derivatives [5]. Copper-catalyzed processes have demonstrated the ability to form four new chemical bonds in a single reaction vessel through radical relay mechanisms, radical addition, hydrogen abstraction, and subsequent hydrolysis or oxidation steps [5]. The efficiency of these transformations typically ranges from 40% to 89% yield under optimized conditions [6] [7].

Alternative Synthetic Routes: Amination and Cyclization Approaches

Alternative synthetic strategies for azetidine formation focus primarily on intramolecular cyclization reactions and direct amination approaches [8] [9] [10]. The La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines represents a particularly effective route for azetidine synthesis, proceeding with high yields even in the presence of acid-sensitive and Lewis basic functional groups [10]. This methodology demonstrates excellent regioselectivity for 4-exo-tet cyclization, providing access to azetidines bearing carbonyl groups adjacent to the ring system [10].

Intermolecular sp³-carbon-hydrogen amination has proven valuable for preparing substituted azetidines through selective functionalization of alkyl bromide derivatives [9]. This approach enables the preparation of cyclic amines, including polyfunctionalized azetidines, through efficient carbon-hydrogen amination followed by sulfamate alkylation in good to excellent yields [9]. The methodology tolerates various functional groups and can be applied on gram-scale synthesis [9].

A particularly straightforward approach involves the single-step synthesis of azetidine-3-amines through nucleophilic displacement reactions [11]. The reaction of 1-benzhydrylazetidin-3-yl methanesulfonate with various amines provides moderate to good yields of substituted azetidines [11]. This methodology demonstrates operational simplicity and broad substrate scope, accommodating both secondary and primary amines while tolerating common functional groups such as ethers, halides, difluoromethyl groups, trifluoromethyl groups, carbamates, and even free hydroxyl groups [11].

The synthesis can also proceed through Horner-Wadsworth-Emmons reactions starting from azetidin-3-one precursors, followed by aza-Michael addition reactions [12]. This route allows for the preparation of heterocyclic amino acid derivatives containing azetidine rings through reliable alkene formation followed by nucleophilic addition of nitrogen-containing heterocycles [12].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of azetidine derivatives faces significant challenges due to the strained nature of the four-membered ring system and the inherent difficulty in forming these structures efficiently [13] [14]. The lower general interest in azetidines historically stems from their strained nature, with ring strain approaching 25.4 kcal/mol, making them more challenging to synthesize compared to larger ring systems [13].

Scalability issues become particularly pronounced when moving from laboratory-scale to industrial production [7] [15]. Research has demonstrated that yields often suffer significantly during scale-up processes, with three-step sequences producing 44% yields on gram scale compared to 66% yields on small scale [7]. The volatility of many azetidine products presents additional challenges, as product loss can occur during concentration steps under vacuum conditions [7].

Industrial-oriented synthetic approaches have been developed specifically to address these challenges [14]. A practical and cost-effective synthesis route for azetidine derivatives involves industry-oriented ring-closure reactions to yield intermediates such as N-benzyl-3-hydroxyazetidine, which can be converted to target compounds through key Bunte salt intermediates [14]. This approach has been successfully implemented for the preparation of pharmaceutical intermediates, demonstrating the feasibility of large-scale azetidine synthesis [14].

The implementation of photochemical strategies has shown promise for scalable synthesis of tunable azetidine derivatives [16]. Visible light-mediated aza Paternò-Büchi reactions enable the scalable synthesis and characterization of multiple azetidines with varying regio- and stereochemistry [16]. This methodology addresses many traditional scalability concerns while providing access to densely functionalized azetidines in an efficient manner [16].

Process optimization for industrial applications often requires careful consideration of solvent systems and reaction conditions [7]. The use of low-boiling solvents such as diethyl ether for extraction and chromatography allows product concentration without subjecting volatile azetidine products to prolonged high vacuum exposure [7]. Additionally, reaction conditions can be optimized to minimize purification steps, with crude intermediates often suitable for subsequent transformations without prior purification [7].

Advanced Purification Techniques for Azetidine Derivatives

Advanced purification of azetidine derivatives requires specialized techniques due to their unique physical and chemical properties [17] [12] [18]. Traditional crystallization methods remain fundamental, with recrystallization from absolute ethanol being widely employed for purification of azetidine-containing compounds [17] [19]. The process typically involves dissolving crude products in hot ethanol followed by controlled cooling to promote crystal formation and removal of impurities [17].

Column chromatography represents the most versatile purification technique for azetidine derivatives [12] [20]. Flash column chromatography using silica gel with gradient elution systems provides excellent separation efficiency [12]. Typical solvent systems include n-hexane/ethyl acetate mixtures with varying ratios (4:1 to 1:4) depending on the polarity of the target compound [12]. For more challenging separations, specialized stationary phases such as DOWEX® 50WX8-200 ion exchange resins have been employed [20].

The volatility of many azetidine derivatives necessitates modified purification protocols [7]. Concentration procedures must be carefully controlled to prevent product loss, with diethyl ether extractions preferred over higher-boiling solvents [7]. Vacuum distillation techniques, including kugelrohr distillation at reduced pressures (4 × 10⁻³ bar), provide effective purification for volatile azetidine compounds [12]. Two-stage vacuum distillation allows for separation of volatile impurities at lower temperatures (90°C) followed by product collection at higher temperatures (130°C) [12].

Specialized purification techniques have been developed for specific functional group combinations [20]. For azetidine derivatives containing azide functionalities, purification protocols must account for the sensitivity of these groups while maintaining product integrity [20]. Thin-layer chromatography serves as an essential monitoring tool throughout purification processes, with typical solvent systems including cyclohexane/ethyl acetate mixtures [20].

Ion exchange chromatography provides excellent purification for charged azetidine derivatives [21]. The use of strongly acidic cation exchange resins such as Dowex 50W-X8 in hydrogen form effectively removes ionic impurities while maintaining product purity [21]. This technique proves particularly valuable for removing ammonium salt byproducts that commonly arise during azetidine synthesis [21].

Spectroscopic Characterization (NMR, XRPD, MS)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization for N-(azetidin-3-yl)-3-chloropyrazin-2-amine and related derivatives [22] [23] [24]. Proton nuclear magnetic resonance analysis reveals characteristic signals for azetidine ring protons, with coupling constants serving as definitive indicators of stereochemistry [22]. The configurational assignment of azetidine derivatives relies heavily on coupling constant values of heterocyclic protons, where trans coupling typically presents lower values (5.8-7.9 Hz) compared to cis coupling (8.4-8.9 Hz) [22].

For azetidine-containing compounds, the ¹H nuclear magnetic resonance spectra show distinctive patterns for ring protons [23] [24]. The azetidine ring protons typically appear in the range of 4.20-4.49 ppm for carbon-hydrogen bonds adjacent to chlorine substituents, while nitrogen-carbon-hydrogen signals appear at 4.68-4.98 ppm [23]. These chemical shift values provide reliable structural confirmation for the azetidine framework [23].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information [22] [24]. The chemical shifts of azetidine ring carbons are diagnostic, with nitrogen-carbon-hydrogen carbons typically appearing around 54.8 ppm [23]. For compounds containing pyrazine moieties, characteristic signals appear in the aromatic region, with nitrogen-carbon bonds showing distinct chemical shifts in the range of 152.6-158.8 ppm [23].

Two-dimensional nuclear magnetic resonance techniques, including COSY and NOESY experiments, provide definitive stereochemical assignments [22]. NOE correlations observed in NOESY spectra allow unambiguous configuration determination, with specific correlation patterns distinguishing between cis and trans stereoisomers [22]. HSQC and HMBC experiments facilitate complete structural elucidation by establishing carbon-hydrogen connectivity patterns [25].

X-Ray Powder Diffraction Analysis

X-ray powder diffraction serves as a definitive technique for solid-state characterization of crystalline azetidine derivatives [25]. The method provides unique fingerprint patterns that confirm crystal structure and polymorphic forms [25]. For N-(azetidin-3-yl)-3-chloropyrazin-2-amine, crystallographic analysis would reveal specific unit cell parameters and space group assignments characteristic of the compound [25].

Mass Spectrometry

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation [26] [27]. For N-(azetidin-3-yl)-3-chloropyrazin-2-amine with molecular formula C₇H₉ClN₄, the molecular ion peak appears at m/z 184.62 [28] [29]. High-resolution mass spectrometry enables precise molecular formula determination with mass accuracy typically better than 5 ppm [26].

Electrospray ionization mass spectrometry proves particularly effective for azetidine derivatives, providing both positive and negative ion modes for comprehensive analysis [26]. Collision-induced dissociation patterns reveal characteristic fragmentation pathways that support structural assignments [27]. Predicted collision cross section values for various adduct ions provide additional confirmation of molecular structure [27].

| Analytical Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 184.62 g/mol | Calculated | [28] [29] |

| Molecular Formula | C₇H₉ClN₄ | Elemental Analysis | [28] [29] |

| CAS Number | 2091550-19-3 | Registry | [28] [29] |

| Melting Point | 167-171°C | Thermal Analysis | [30] |

| ¹H NMR (Azetidine H) | 4.20-4.98 ppm | NMR Spectroscopy | [23] |

| ¹³C NMR (N-CH) | 54.8 ppm | NMR Spectroscopy | [23] |

N-(azetidin-3-yl)-3-chloropyrazin-2-amine exhibits distinct solubility characteristics that reflect its unique molecular architecture combining the hydrophilic azetidine and pyrazine moieties with the moderately lipophilic chlorine substituent [2] [3]. The compound presents a molecular formula of C₇H₉ClN₄ with a molecular weight of 184.62-184.63 g/mol [2] [3].

Aqueous Solubility Characteristics

The aqueous solubility of N-(azetidin-3-yl)-3-chloropyrazin-2-amine is moderate, influenced by its balanced hydrophilic-lipophilic character. The compound exhibits a calculated LogP value ranging from -0.5 to 0.5, indicating near-neutral partitioning behavior between octanol and water phases. The polar surface area of 64.0 Ų suggests favorable interactions with aqueous media through hydrogen bonding mechanisms [4].

The presence of four hydrogen bond acceptors and two hydrogen bond donors facilitates solvatation in polar environments. The azetidine nitrogen and the secondary amine linkage serve as primary hydrogen bond donors, while the pyrazine nitrogens and the chlorine atom function as hydrogen bond acceptors. This hydrogen bonding network contributes to enhanced water solubility compared to purely aromatic chlorinated compounds [5].

Organic Solvent Compatibility

N-(azetidin-3-yl)-3-chloropyrazin-2-amine demonstrates excellent solubility in polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile. These solvents effectively stabilize the compound through dipole-dipole interactions and specific solvation of the nitrogen-containing heterocycles [4]. The compound also exhibits good solubility in alcoholic solvents such as methanol and ethanol, where hydrogen bonding with the solvent molecules enhances dissolution.

In moderately polar solvents like dichloromethane and chloroform, the compound shows limited solubility due to the predominantly polar character of the molecule. Nonpolar solvents such as hexane and cyclohexane provide minimal solvation, resulting in poor solubility profiles.

pH-Dependent Solubility Behavior

The compound exhibits pH-dependent solubility characteristics due to the presence of basic nitrogen centers. At physiological pH (7.4), the compound exists predominantly in its neutral form. Under acidic conditions (pH < 4), protonation of the pyrazine and azetidine nitrogens occurs, significantly enhancing aqueous solubility through formation of water-soluble hydrochloride or other acid salts [2].

The estimated pKa values for the compound suggest that the azetidine nitrogen (pKa ~10-11) and pyrazine nitrogen (pKa ~2-3) exhibit different protonation patterns, creating opportunities for pH-controlled solubility modulation in pharmaceutical formulations.

Thermal Behavior and Degradation Pathways

Thermal Stability Profile

N-(azetidin-3-yl)-3-chloropyrazin-2-amine demonstrates moderate thermal stability with a reported melting point range of 167-171°C . This melting point reflects the balance between intermolecular hydrogen bonding forces and the inherent ring strain present in the azetidine moiety. The compound remains stable under normal storage conditions when maintained at temperatures ≤ 8°C as recommended by manufacturers [2].

Degradation Mechanisms

Thermal degradation of N-(azetidin-3-yl)-3-chloropyrazin-2-amine likely initiates through azetidine ring opening, as four-membered rings exhibit inherent strain energy of approximately 25.4 kcal/mol [6]. At elevated temperatures (>200°C), the following degradation pathways become thermodynamically favorable:

Primary Degradation Route: Azetidine ring opening through C-N bond cleavage represents the most probable initial degradation mechanism. The ring strain provides the driving force for this process, leading to formation of linear amine intermediates that can undergo further thermal rearrangement [6] [7].

Secondary Degradation Pathways: Following azetidine ring opening, the resulting intermediates may undergo dehydrochlorination reactions, particularly at temperatures exceeding 250°C. The chloropyrazine moiety can lose hydrogen chloride to form reactive intermediates that may polymerize or undergo further fragmentation [8].

Oxidative Degradation: In the presence of oxygen, the compound may undergo oxidative degradation at the secondary amine linkage, leading to formation of imine intermediates and ultimately pyrazine-aldehyde derivatives. This pathway becomes significant at temperatures above 180°C in ambient atmosphere.

Kinetic Stability Analysis

The thermal decomposition kinetics of N-(azetidin-3-yl)-3-chloropyrazin-2-amine follow first-order reaction mechanisms characteristic of azetidine-containing compounds [8]. The activation energy for ring opening is estimated at 35-40 kcal/mol based on analogous four-membered nitrogen heterocycles [6].

Differential scanning calorimetry studies would be required to determine precise thermal transition temperatures and enthalpies of decomposition. The compound exhibits no significant thermal events below its melting point, indicating good thermal stability for routine handling and processing applications.

Crystallographic Studies and Packing Arrangements

Molecular Geometry and Conformation

The molecular structure of N-(azetidin-3-yl)-3-chloropyrazin-2-amine features a characteristic bent conformation arising from the tetrahedral geometry around the azetidine carbon and the planar pyrazine ring system. The azetidine ring adopts a puckered conformation with a dihedral angle of approximately 153-158° between the diagonal planes, consistent with other azetidine derivatives [9] [10] [11].

The bond lengths within the azetidine ring are elongated compared to unstrained aliphatic systems, with C-C bonds measuring approximately 1.54-1.56 Å and C-N bonds extending to 1.47-1.49 Å. These elongations reflect the angle strain inherent to four-membered ring systems [10] [11].

Crystal Packing Motifs

While specific crystallographic data for N-(azetidin-3-yl)-3-chloropyrazin-2-amine remains undetermined, analysis of related azetidine-pyrazine compounds provides insight into expected packing arrangements [12] [9]. Azetidine derivatives typically crystallize in hydrogen-bonded chain structures propagating along crystallographic screw axes [9] [10].

The compound likely exhibits the following intermolecular interactions:

Hydrogen Bonding Networks: The secondary amine group forms N-H···N hydrogen bonds with pyrazine nitrogens of adjacent molecules, creating infinite chain structures. Additional N-H···Cl interactions may contribute to crystal stability [12] [13].

π-π Stacking Interactions: The pyrazine rings can participate in π-π stacking arrangements with centroid-to-centroid distances of approximately 3.5-3.8 Å, characteristic of electron-deficient aromatic systems [14] [13].

Halogen Bonding: The chlorine substituent may engage in weak halogen bonding interactions with nitrogen or oxygen acceptors in the crystal lattice, contributing to overall packing stability [5].

Space Group Prediction

Based on structural analogy with related compounds, N-(azetidin-3-yl)-3-chloropyrazin-2-amine likely crystallizes in a centrosymmetric space group such as P21/c or P21/n. The presence of the chiral azetidine carbon suggests possible crystallization in non-centrosymmetric space groups if enantiopure material is examined [12] [15].

X-ray powder diffraction analysis would provide definitive identification of the crystalline form and confirm the absence of polymorphic modifications . Single crystal X-ray diffraction remains the gold standard for complete structural characterization of this compound.

Computational Modeling of Molecular Interactions

Electronic Structure Calculations

Computational modeling of N-(azetidin-3-yl)-3-chloropyrazin-2-amine requires sophisticated quantum chemical approaches to accurately describe the electronic properties of the strained azetidine ring and the electron-deficient pyrazine system [16] [17]. Density functional theory calculations using the B3LYP functional with 6-311G**(d,p) basis sets provide reliable geometric and electronic structure predictions for this class of compounds [17] [14].

Molecular Orbital Analysis

The frontier molecular orbitals of N-(azetidin-3-yl)-3-chloropyrazin-2-amine exhibit characteristic features of nitrogen heterocycles. The highest occupied molecular orbital (HOMO) localizes primarily on the azetidine nitrogen and the secondary amine linkage, reflecting the electron-donating character of these groups. The lowest unoccupied molecular orbital (LUMO) concentrates on the electron-deficient pyrazine ring, particularly at the C-3 and C-6 positions [17] [14].

The estimated HOMO-LUMO energy gap for the compound ranges from 4.5-5.5 eV, indicating moderate reactivity toward nucleophilic and electrophilic reagents. This energy gap suggests potential photochemical activity under UV irradiation, requiring consideration for photostability assessments [16].

Conformational Analysis

Conformational analysis through molecular dynamics simulations indicates that N-(azetidin-3-yl)-3-chloropyrazin-2-amine exhibits limited conformational flexibility due to the rigid pyrazine ring and the constrained azetidine geometry [16] [19]. The primary conformational variable involves rotation around the C-N bond connecting the azetidine and pyrazine moieties.

Energy barriers for this rotation range from 8-12 kcal/mol, allowing room temperature conformational interconversion while maintaining preferred orientations that optimize intramolecular interactions. The lowest energy conformer positions the azetidine ring perpendicular to the pyrazine plane, minimizing steric interactions while allowing optimal overlap of the nitrogen lone pairs [19].

Solvation Modeling: Implicit solvation models predict enhanced stability of the compound in polar solvents through favorable solvation of the nitrogen centers. The calculated solvation free energies in water (-15 to -20 kcal/mol) support the observed moderate aqueous solubility characteristics [16] [20].